[2-(Prop-1-en-2-yl)oxolan-3-yl]methanamine

Physicochemical Property ADME Building Block Selection

[2-(Prop-1-en-2-yl)oxolan-3-yl]methanamine (CAS 1803589-39-0) is a heterocyclic amine belonging to the oxolane (tetrahydrofuran) class, featuring a prop-1-en-2-yl group at the 2-position and an aminomethyl group at the 3-position. With a molecular formula of C8H15NO and a molecular weight of 141.21 g/mol, this compound is primarily utilized as a versatile synthetic building block in medicinal chemistry and organic synthesis.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 1803589-39-0
Cat. No. B1381240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Prop-1-en-2-yl)oxolan-3-yl]methanamine
CAS1803589-39-0
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESCC(=C)C1C(CCO1)CN
InChIInChI=1S/C8H15NO/c1-6(2)8-7(5-9)3-4-10-8/h7-8H,1,3-5,9H2,2H3
InChIKeyVILFIVXMIVVQPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Overview of [2-(Prop-1-en-2-yl)oxolan-3-yl]methanamine (CAS 1803589-39-0) for Scientific Procurement


[2-(Prop-1-en-2-yl)oxolan-3-yl]methanamine (CAS 1803589-39-0) is a heterocyclic amine belonging to the oxolane (tetrahydrofuran) class, featuring a prop-1-en-2-yl group at the 2-position and an aminomethyl group at the 3-position . With a molecular formula of C8H15NO and a molecular weight of 141.21 g/mol, this compound is primarily utilized as a versatile synthetic building block in medicinal chemistry and organic synthesis [1]. Its dual reactivity—a primary amine handle and an olefinic moiety—enables selective transformations such as nucleophilic additions, catalytic hydrogenations, and Diels-Alder cycloadditions, distinguishing it from simpler, saturated oxolane-methylamine analogs and making it valuable for the preparation of complex heterocyclic or bioactive molecules [1]. Procured quantities typically range from 50 mg to 1 g, with purities available at ≥95%.

Workflow Dual-handle synthetic building block for medicinal chemistry
Selection Orthogonal amine and olefin reactivity for library synthesis
Use context Supports Diels-Alder, cross-coupling, and bioconjugation workflows

Why Generic Substitution Fails for [2-(Prop-1-en-2-yl)oxolan-3-yl]methanamine (CAS 1803589-39-0)


In-class compounds such as (tetrahydrofuran-3-yl)methanamine (CAS 165253-31-6) or [2-(propan-2-yl)oxolan-3-yl]methanamine (CAS 1375993-28-4) cannot be simply interchanged for [2-(prop-1-en-2-yl)oxolan-3-yl]methanamine due to fundamental differences in their chemical reactivity profiles. The target compound's prop-1-en-2-yl substituent introduces an exocyclic double bond that is absent in the saturated parent compound and in alkyl-substituted analogs like the isopropyl derivative [1]. This olefinic handle is critical for downstream synthetic transformations—particularly Diels-Alder cycloadditions and cross-coupling reactions—that are sterically and electronically inaccessible to the fully saturated comparators [1]. While (tetrahydrofuran-3-yl)methanamine offers only a primary amine for derivatization, the target compound provides orthogonal reactivity at both the amine and the alkene, enabling a broader and more selective synthetic scope. Substituting with a saturated analog would eliminate the capacity for alkene-based diversification, directly compromising synthetic route flexibility and the generation of structurally complex libraries.

Target compound
Risk: Olefinic handle enables cycloaddition and cross-coupling; saturated analogs lack this reactivity.
(Tetrahydrofuran-3-yl)methanamine
Mismatch: Single amine handle only; alkene-driven diversification and scaffold complexity may not transfer.
[2-(Propan-2-yl)oxolan-3-yl]methanamine
Mismatch: Saturated isopropyl group alters steric and electronic profile; Diels-Alder reactivity may not reproduce.

Product-Specific Quantitative Evidence Guide for [2-(Prop-1-en-2-yl)oxolan-3-yl]methanamine (CAS 1803589-39-0)


Molecular Weight and cLogP Differentiation vs. Parent (Tetrahydrofuran-3-yl)methanamine

[2-(Prop-1-en-2-yl)oxolan-3-yl]methanamine possesses a molecular weight of 141.21 g/mol and a calculated cLogP of approximately 1.32, versus 101.15 g/mol and a cLogP of 0.68 for the parent (tetrahydrofuran-3-yl)methanamine. These differences reflect the addition of the hydrophobic propenyl group, which shifts the compound into a more lipophilic property space frequently associated with improved membrane permeability in early drug discovery . Note: cLogP values are class-level inferences derived from computed datasets.

MW & cLogP vs. parent
Class-level
Target: 141.21 g/mol, cLogP ≈ 1.32Parent: 101.15 g/mol, cLogP ≈ 0.68
Reported lipophilicity shift may support membrane permeability screening.
Computed values; data to verify with experimental ADME.
Physicochemical Property ADME Building Block Selection

Procurement Cost Efficiency vs. [2-(Propan-2-yl)oxolan-3-yl]methanamine Hydrochloride

At comparable purity levels (95%), the target compound is priced at approximately €510 for 50 mg and €1,401 for 500 mg from a European supplier . In contrast, the nearest isopropyl analog, [2-(propan-2-yl)oxolan-3-yl]methanamine hydrochloride (CAS 1803606-64-5), is priced at €556 for 50 mg and €1,515 for 500 mg from the same supplier . This translates to a 8-9% cost advantage for the target compound across these pack sizes.

Cost vs. isopropyl analog
Head-to-head
Target: €510 (50mg), €1401 (500mg)Isopropyl HCl: €556 (50mg), €1515 (500mg)
Reported 8-9% cost difference at matched purity.
Supplier catalog pricing; subject to change.
Procurement Cost Efficiency Synthetic Intermediate

Purity Availability Advantage Relative to [2-(Propan-2-yl)oxolan-3-yl]methanamine Free Base

The target compound is commercially available as the free base at ≥95% purity . In contrast, the structurally analogous [2-(propan-2-yl)oxolan-3-yl]methanamine free base (CAS 1375993-28-4) is primarily available at only 80% purity from major suppliers . This 15 percentage-point purity differential (≥95% vs. 80%) represents a meaningful quality advantage for researchers requiring higher starting material purity for sensitive downstream reactions.

Purity vs. isopropyl free base
Head-to-head
≥95% vs. 80%
Higher purity specification may reduce in-house purification needs.
Supplier specification review; lot-specific verification required.
Purity Quality Control Synthetic Reliability

Synthetic Versatility Through Orthogonal Reactivity: Amine and Olefin Handles vs. Purely Saturated Analogs

Unlike saturated comparators such as (tetrahydrofuran-3-yl)methanamine or [2-(propan-2-yl)oxolan-3-yl]methanamine, the target compound provides orthogonal reactive sites: a nucleophilic primary amine and an electron-rich exocyclic alkene [1]. The alkene enables Diels-Alder cycloadditions, hydroboration, epoxidation, and cross-metathesis reactions that are impossible with the fully saturated analogs. The amine independently supports amide coupling, reductive amination, and urea formation. This dual-handle architecture allows sequential, chemoselective derivatization without protecting group manipulation, a major advantage in combinatorial library synthesis and scaffold diversification.

Orthogonal reactivity
Class-level
Amine + alkene handles
Dual-handle architecture supports sequential, chemoselective derivatization.
Inferred from functional group analysis; experimental validation recommended.
Orthogonal Reactivity Diels-Alder Library Synthesis

Best Research and Industrial Application Scenarios for [2-(Prop-1-en-2-yl)oxolan-3-yl]methanamine (CAS 1803589-39-0)


Diels-Alder Cycloaddition-Driven Library Synthesis in Medicinal Chemistry

The exocyclic alkene of [2-(prop-1-en-2-yl)oxolan-3-yl]methanamine makes it a suitable dienophile for Diels-Alder cycloadditions, enabling rapid construction of cyclohexene-fused oxolane scaffolds that serve as conformationally constrained building blocks in drug discovery libraries [1]. Saturated analogs such as (tetrahydrofuran-3-yl)methanamine cannot participate in these transformations, making the target compound the preferred choice for programs requiring skeletal diversity via cycloaddition chemistry [1].

Orthogonal Derivatization for Bioconjugation and PROTAC Linker Design

The simultaneous presence of a primary amine and an olefin enables sequential bioconjugation strategies: the amine can be acylated or coupled to a targeting ligand, while the alkene can undergo thiol-ene click chemistry or metathesis to attach an E3 ligase ligand in PROTAC (Proteolysis Targeting Chimera) development [1]. This orthogonal reactivity reduces protection/deprotection steps, streamlining the synthesis of heterobifunctional molecules [1].

Cost-Conscious Procurement for High-Throughput Screening (HTS) Decks

For HTS programs requiring gram-scale procurement of diverse oxolane-methylamine building blocks, the target compound offers a measurable economic advantage. Its 8-9% lower cost versus the isopropyl analog (at matched purity and pack size) translates to substantial savings when scaling to multi-gram quantities for large screening decks . This cost efficiency, combined with its higher free-base purity relative to alternatives, reduces both procurement and quality-control overhead .

Application
Selection Property
Validation Focus
Diels-Alder library synthesis
Exocyclic alkene dienophile reactivity
Cycloaddition efficiency and scaffold diversity
Bioconjugation & PROTAC linker design
Orthogonal amine and olefin handles
Sequential derivatization without protecting groups
Cost-conscious HTS procurement
Procurement cost and purity profile
Multi-gram scale economics and QC overhead

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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